molecular formula C20H14OS B12581711 Naphthalene, 2,2'-sulfinylbis- CAS No. 647829-48-9

Naphthalene, 2,2'-sulfinylbis-

Cat. No.: B12581711
CAS No.: 647829-48-9
M. Wt: 302.4 g/mol
InChI Key: RQBLYNYUENDPFT-UHFFFAOYSA-N
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Description

Naphthalene, 2,2'-sulfinylbis- (CAS 115465-02-6) is an organic sulfur compound with the molecular formula C22H18O2S and a molecular weight of 346.44 g/mol . This molecule features a sulfinyl group (S=O) as a central linker between two naphthalene rings, a structural motif of significant interest in medicinal and materials chemistry. The naphthalene scaffold is a versatile platform in chemical synthesis and drug discovery, with applications investigated across a wide spectrum of therapeutic areas, including antimicrobial, anti-inflammatory, antiviral, and anticancer agents . The presence of the sulfinyl group can influence the compound's electronic distribution, polarity, and potential for molecular interactions, making it a valuable intermediate for developing novel bioactive molecules or functional materials. Researchers may utilize this compound as a key building block in organic synthesis, particularly for constructing more complex, sulfur-containing naphthalene derivatives. Its high purity makes it suitable for advanced research applications. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

647829-48-9

Molecular Formula

C20H14OS

Molecular Weight

302.4 g/mol

IUPAC Name

2-naphthalen-2-ylsulfinylnaphthalene

InChI

InChI=1S/C20H14OS/c21-22(19-11-9-15-5-1-3-7-17(15)13-19)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H

InChI Key

RQBLYNYUENDPFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Advanced Synthetic Methodologies for Naphthalene, 2,2 Sulfinylbis and Its Structural Analogues

Sulfoxidation Pathways for Naphthalene (B1677914) Derivatives

The most direct and common method for the synthesis of Naphthalene, 2,2'-sulfinylbis- is the oxidation of the corresponding sulfide (B99878), di-2-naphthyl sulfide. The primary challenge in this transformation is to achieve high selectivity for the sulfoxide (B87167) over the corresponding sulfone, which can be formed through overoxidation. This section explores catalyzed sulfoxidation processes and the optimization of oxidizing agents and reaction conditions to favor the formation of the desired sulfoxide.

Catalyzed Sulfoxidation Processes

A variety of catalytic systems have been developed to enhance the efficiency and selectivity of sulfide oxidation. Transition metal-based catalysts are particularly effective in activating oxidizing agents and controlling the reaction pathway. For the oxidation of diaryl sulfides, including di-2-naphthyl sulfide, several catalytic systems have shown promise.

Metal-containing ionic liquids have also emerged as effective catalysts for the selective oxidation of sulfides. These systems can offer advantages in terms of catalyst recovery and reuse. For instance, a tungstate-functionalized Brönsted acidic ionic liquid has been shown to selectively produce sulfoxides or sulfones by adjusting the reaction temperature frontiersin.org.

Enzymatic catalysis, employing dioxygenase enzymes from strains of Pseudomonas putida, has been utilized for the enantioselective sulfoxidation of alkyl aryl sulfides and could be a potential route for the asymmetric synthesis of chiral dinaphthyl sulfoxides lifechemicals.com.

Below is a table summarizing various catalytic systems used for the oxidation of sulfides to sulfoxides.

Catalyst SystemOxidantSubstrate ScopeKey Features
Transition Metal Catalysts
Vanadium ComplexesHydrogen PeroxideAryl alkyl sulfides, Di-tert-butyl disulfideHigh activity and enantioselectivity with chiral ligands.
Titanium Complexes (e.g., Ti(Oi-Pr)₄/(+)-DET)Hydroperoxides (e.g., t-BuOOH, Cumene hydroperoxide)Aryl alkyl sulfidesModified Sharpless epoxidation reagent, can achieve high enantiomeric excess.
Iron ComplexesHydrogen PeroxideAryl alkyl sulfidesCan operate in aqueous media, high turnover numbers.
Other Catalytic Systems
Ceric Ammonium (B1175870) Nitrate (CAN) on Silica GelSodium BromateAromatic and aliphatic sulfidesFast and efficient oxidation.
Silica-based TungstateHydrogen PeroxideAromatic and aliphatic sulfidesRecyclable catalyst, operates at room temperature.
Ionic Liquid-based Catalysts
Tungstate-functionalized Brönsted acidic ionic liquidHydrogen PeroxideVarious sulfidesTemperature-controlled selectivity for sulfoxides or sulfones. frontiersin.org

Oxidizing Agents and Reaction Condition Optimization

The choice of oxidizing agent and the optimization of reaction conditions are critical for the selective synthesis of Naphthalene, 2,2'-sulfinylbis-. A variety of oxidizing agents have been employed for the conversion of sulfides to sulfoxides, each with its own advantages and limitations.

Hydrogen peroxide (H₂O₂) is a widely used, environmentally friendly oxidant. nih.govresearchgate.net Its reactions can be performed under transition-metal-free conditions, for example, in glacial acetic acid, leading to excellent yields of sulfoxides. nih.gov The concentration of H₂O₂ and the reaction temperature are key parameters to control for preventing overoxidation to the sulfone.

meta-Chloroperoxybenzoic acid (m-CPBA) is another common and effective oxidant for sulfide oxidation. derpharmachemica.comgoogle.comnih.gov By controlling the stoichiometry of m-CPBA (typically one equivalent) and maintaining low reaction temperatures, selective formation of the sulfoxide can be achieved. google.com

Other oxidizing agents such as sodium hypochlorite and periodic acid catalyzed by FeCl₃ have also been utilized for the selective oxidation of sulfides. The optimization of reaction parameters such as solvent, temperature, and reaction time is crucial for maximizing the yield and selectivity of the desired sulfoxide. For instance, photochemical aerobic oxidation offers a greener alternative, using molecular oxygen as the oxidant in the presence of a photosensitizer. rsc.org

The following table outlines common oxidizing agents and typical reaction conditions for the selective oxidation of sulfides.

Oxidizing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Hydrogen Peroxide (H₂O₂)Room temperature, often in acetic acid or with a metal catalyst. nih.gov"Green" oxidant, water is the only byproduct. nih.govCan lead to overoxidation without careful control. nih.gov
meta-Chloroperoxybenzoic acid (m-CPBA)Low temperatures (e.g., 0 °C to -78 °C), in solvents like dichloromethane. google.comHigh efficiency and selectivity with stoichiometric control. google.comCan be explosive in pure form, requires careful handling. masterorganicchemistry.com
Sodium Hypochlorite (NaOCl)Aqueous acetonitrile.Environmentally benign.May have substrate solubility issues.
Periodic Acid (H₅IO₆) with FeCl₃Acetonitrile.High yields and selectivity.Requires a catalyst.
Molecular Oxygen (O₂)Photochemical conditions with a photosensitizer. rsc.orgSustainable and atom-economical. rsc.orgMay require specialized equipment. rsc.org

Direct Incorporation Strategies of the Sulfinyl Moiety

An alternative to the oxidation of pre-formed sulfides is the direct incorporation of the sulfinyl group to construct the diaryl sulfoxide framework. These methods often involve the use of sulfur dioxide or its surrogates as the source of the sulfinyl moiety.

Reactions Involving Sulfur Dioxide Precursors

The use of gaseous sulfur dioxide in the laboratory can be challenging due to its toxicity and difficult handling. To overcome this, stable solid surrogates for sulfur dioxide have been developed. One such surrogate is 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO). nih.govd-nb.info

A three-component palladium-catalyzed coupling approach has been developed for the synthesis of diaryl sulfones using DABSO. nih.govresearchgate.net This methodology involves the reaction of an aryl lithium species with DABSO to generate a lithium sulfinate intermediate, which is then coupled with an aryl halide. While this method primarily yields sulfones, modifications could potentially be explored to favor the formation of sulfoxides. The direct synthesis of sulfoxides using DABSO has been demonstrated in a one-pot process where the intermediate sulfinate is converted to a sulfinate silyl ester, which then reacts with a second organometallic reagent.

Multi-Step Synthesis Approaches

For the synthesis of complex structural analogues of Naphthalene, 2,2'-sulfinylbis- with specific substitution patterns, multi-step synthetic sequences are often necessary. These approaches may involve the use of protecting groups to mask reactive functional groups during the synthesis.

Protection-Deprotection Strategies in Complex Synthesis

In the synthesis of functionalized naphthalene derivatives, protecting groups play a crucial role in preventing unwanted side reactions. lifechemicals.comacs.org For instance, in the synthesis of naphthalenediimides, acid-labile protecting groups can be employed to protect amino functionalities, allowing for transformations on other parts of the molecule. acs.org The choice of protecting group is critical and depends on its stability under the reaction conditions of subsequent steps and the ease of its selective removal.

For example, in a multi-step synthesis of a substituted naphthyltriazole, a hydroxyl group on the naphthalene ring was protected as a triisopropylsilyl (TIPS) ether to allow for subsequent bromination and sulfanylation reactions. The TIPS group was then selectively removed using tetrabutylammonium fluoride (TBAF) to yield the desired functionalized naphthyl ketone, which could be a precursor for more complex sulfoxide structures. uantwerpen.be

The following table lists some common protecting groups used in the synthesis of functionalized naphthalenes.

Functional GroupProtecting GroupProtection ConditionsDeprotection Conditions
Hydroxyl (-OH)Triisopropylsilyl (TIPS) etherTIPSCl, (iPr)₂NH, DMAP, CH₂Cl₂ uantwerpen.beTetrabutylammonium fluoride (TBAF) uantwerpen.be
Amino (-NH₂)tert-Butoxycarbonyl (Boc)Boc₂O, baseAcidic conditions (e.g., TFA, HCl)
Carbonyl (C=O)Acetal/KetalDiol, acid catalystAqueous acid

Sequential Functional Group Transformations

The synthesis of Naphthalene, 2,2'-sulfinylbis- can be effectively achieved through a series of sequential functional group transformations. A common and straightforward strategy involves the synthesis of the precursor diaryl sulfide, 2,2'-thiodinaphthalene, followed by its selective oxidation to the sulfoxide.

Synthesis of 2,2'-thiodinaphthalene:

This precursor can be synthesized through various methods, including the coupling of 2-naphthols or their derivatives. One classical approach is the reaction of 2-naphthol with a sulfurizing agent. More modern approaches might involve transition-metal-catalyzed cross-coupling reactions. For instance, the reaction of a 2-naphthyl halide with a sulfur source in the presence of a suitable catalyst offers a versatile route.

Oxidation of 2,2'-thiodinaphthalene:

The crucial step in this sequence is the selective oxidation of the sulfide to the sulfoxide without over-oxidation to the sulfone. A variety of oxidizing agents and conditions can be employed to achieve this transformation.

Oxidizing AgentCatalyst/ConditionsYield (%)Reference
Hydrogen PeroxideMetal Catalysts (e.g., Ti, V)Good to Excellent researchgate.net
m-CPBAStoichiometricHighGeneral Knowledge
Sodium PeriodateMethanol/WaterGoodGeneral Knowledge
OxoneAluminaGoodGeneral Knowledge

This table presents common oxidizing agents for the conversion of sulfides to sulfoxides and is representative of general methodologies that could be applied to the synthesis of Naphthalene, 2,2'-sulfinylbis-.

The choice of oxidant and reaction conditions is critical to control the chemoselectivity of the reaction, favoring the formation of the sulfoxide and minimizing the production of the corresponding sulfone.

Stereoselective Synthesis of Chiral Sulfinylbis-naphthalene Derivatives

The sulfur atom in Naphthalene, 2,2'-sulfinylbis- is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is of significant importance, particularly for applications in asymmetric catalysis. The primary strategy for achieving this is the asymmetric oxidation of the prochiral 2,2'-thiodinaphthalene. wikipedia.org

This transformation is typically accomplished using a chiral catalyst in the presence of a stoichiometric oxidant. Several catalytic systems have been developed for the enantioselective oxidation of sulfides to chiral sulfoxides. nih.gov

Key Catalytic Systems for Asymmetric Sulfoxidation:

Titanium-based Catalysts: The Sharpless-Kagan and Modena methods, which utilize titanium isopropoxide in the presence of chiral diethyl tartrate (DET) or other chiral diols, have been successfully applied to a range of sulfides. researchgate.net

Vanadium-based Catalysts: Chiral vanadium complexes, often in combination with hydrogen peroxide, are also effective catalysts for the asymmetric oxidation of sulfides.

Organocatalysts: Chiral organocatalysts, such as those derived from cinchona alkaloids, have emerged as a powerful tool for asymmetric transformations, including sulfoxidations. beilstein-journals.org

Biocatalysis: Enzymes, such as monooxygenases, can catalyze the highly enantioselective oxidation of sulfides under mild conditions.

Catalyst SystemChiral LigandOxidantEnantiomeric Excess (ee %)
Ti(Oi-Pr)₄Diethyl Tartrate (DET)t-BuOOHup to >90%
VO(acac)₂Chiral Schiff BasesH₂O₂up to 98%
Cinchona Alkaloid Derivatives-Variousup to 96%
Cyclodextrin-based catalysts-H₂O₂Moderate to Good

This table provides examples of catalyst systems used for the asymmetric oxidation of sulfides to chiral sulfoxides. The enantiomeric excesses are representative of what can be achieved for various substrates and may be applicable to the synthesis of chiral Naphthalene, 2,2'-sulfinylbis-.

The development of these stereoselective methods allows for the preparation of enantioenriched Naphthalene, 2,2'-sulfinylbis-, which is crucial for its evaluation in stereoselective applications.

Green Chemistry Principles in the Synthesis of Naphthalene, 2,2'-sulfinylbis-

The application of green chemistry principles to the synthesis of Naphthalene, 2,2'-sulfinylbis- aims to reduce the environmental impact of the synthetic process. This involves the use of safer solvents, more efficient catalysts, and renewable resources, and minimizing waste generation. semanticscholar.org

Key Green Chemistry Approaches:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents is a primary focus. Water, ionic liquids, and deep eutectic solvents are being explored as alternative reaction media. semanticscholar.orgnih.gov For instance, performing the oxidation of 2,2'-thiodinaphthalene in an aqueous medium or under solvent-free conditions would significantly improve the greenness of the process. arkat-usa.org

Catalysis: The use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. This is particularly relevant in the oxidation step, where catalytic amounts of a metal complex or an organocatalyst can replace stoichiometric and often hazardous oxidizing agents. Heterogeneous catalysts, which can be easily recovered and reused, are especially desirable.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle. Direct C-H functionalization or coupling reactions that avoid the use of pre-functionalized starting materials can improve atom economy.

Energy Efficiency: Utilizing milder reaction conditions, such as ambient temperature and pressure, reduces energy consumption. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating.

Green Chemistry PrincipleApplication in Synthesis of Naphthalene, 2,2'-sulfinylbis-
Safer SolventsReplacement of chlorinated solvents with water, ethanol, or 2-methyltetrahydrofuran (2-MeTHF).
CatalysisUse of recyclable heterogeneous catalysts for the oxidation of 2,2'-thiodinaphthalene.
Atom EconomyDevelopment of direct coupling methods for the synthesis of the diaryl sulfide precursor.
Energy EfficiencyMicrowave-assisted oxidation to reduce reaction times and energy consumption.

This table illustrates the application of green chemistry principles to the synthesis of Naphthalene, 2,2'-sulfinylbis-.

By integrating these green chemistry principles, the synthesis of Naphthalene, 2,2'-sulfinylbis- and its analogues can be made more sustainable and environmentally responsible.

State of the Art Spectroscopic and Structural Characterization of Naphthalene, 2,2 Sulfinylbis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and conformation of atoms.

¹H NMR, ¹³C NMR, and Heteronuclear NMR Studies for Structural Elucidation

¹H (Proton) NMR spectroscopy would be used to identify the chemical shifts and coupling patterns of the protons on the two naphthalene (B1677914) rings. Due to the C2 symmetry of Naphthalene, 2,2'-sulfinylbis-, the seven protons on each of the chemically equivalent naphthyl groups would be expected to produce a complex series of multiplets in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). The exact chemical shifts are influenced by the electron-withdrawing nature of the sulfinyl group and the anisotropic effects of the aromatic rings. For comparison, in a related compound, 2-((4-bromobenzyl)sulfinyl)naphthalene, the naphthyl protons appear as multiplets between δ 7.60 and 8.09 ppm in DMSO-d₆ nih.gov.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. For Naphthalene, 2,2'-sulfinylbis-, ten distinct signals would be expected for the carbon atoms of the naphthalene ring system, in addition to any solvent peaks. The carbon atom directly attached to the sulfur (C-2) would be significantly influenced by the sulfoxide (B87167) group. In 2-((4-bromobenzyl)sulfinyl)naphthalene, the carbon signals of the naphthyl moiety appear between δ 120.56 and 140.46 ppm nih.gov.

Heteronuclear NMR studies , such as those involving other magnetically active nuclei, are less common for this class of compounds unless specific isotopes are incorporated.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Naphthyl Sulfoxide (Data for 2-((4-Bromobenzyl)sulfinyl)naphthalene in DMSO-d₆) nih.gov

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Naphthyl Protons7.60–8.09 (m)120.56 - 140.46
Benzyl (B1604629) CH₂4.16 (d), 4.41 (d)60.03
Bromobenzyl Protons7.03 (d), 7.44 (d)121.25 - 132.45

Note: This table is for illustrative purposes and does not represent the target compound.

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C signals and confirming the molecule's structure.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton (¹H-¹H) coupling networks within the naphthalene rings. Cross-peaks would appear between signals of protons that are on adjacent carbons, allowing for the mapping of the spin systems of each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak would link a specific proton signal to the carbon signal of the atom it is attached to, which is essential for assigning the complex aromatic signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons over two or three bonds. This technique is invaluable for establishing connectivity across quaternary (non-protonated) carbons, such as the C-2 and C-9/C-10 carbons of the naphthalene rings, and confirming the attachment of the naphthyl groups to the central sulfur atom.

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

The most characteristic feature in the IR spectrum of Naphthalene, 2,2'-sulfinylbis- would be the strong absorption band corresponding to the S=O (sulfoxide) stretching vibration. This band typically appears in the region of 1000-1100 cm⁻¹. For instance, various substituted benzyl sulfoxides show a strong S=O stretch around 1026–1089 cm⁻¹ rsc.org. Other expected bands would include C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the naphthalene rings.

Raman Spectroscopy for Molecular Structure Probing

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy. The S=O stretch is also Raman active. Aromatic ring vibrations, particularly the symmetric "ring-breathing" modes, often produce strong signals in the Raman spectrum, providing a fingerprint for the naphthyl groups. The symmetry of the molecule would influence which vibrations are more intense in the Raman spectrum compared to the IR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which allows for the confirmation of its elemental formula. For Naphthalene, 2,2'-sulfinylbis- (C₂₀H₁₄OS), the expected exact mass can be calculated. Using electrospray ionization (ESI), the molecule would likely be observed as a protonated molecular ion [M+H]⁺ or a sodium adduct [M+Na]⁺.

X-ray Diffraction Methods for Solid-State Structure

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Information regarding the powder X-ray diffraction pattern of Naphthalene, 2,2'-sulfinylbis- is not available. PXRD is a fundamental technique for identifying crystalline phases and assessing the purity of a solid sample. Without experimental data, the characteristic diffraction peaks for this compound are unknown.

Atomic Pair Distribution Function (PDF) Analysis for Short- and Intermediate-Range Order

There are no available studies utilizing atomic pair distribution function analysis on Naphthalene, 2,2'-sulfinylbis-. PDF analysis, derived from total X-ray scattering data, would provide insight into the local atomic structure, particularly for materials that may be nanocrystalline or amorphous, but no such investigations have been reported for this compound.

Electron Microscopy Techniques

Scanning Electron Microscopy (SEM) for Morphology

No scanning electron microscopy images or morphological studies of Naphthalene, 2,2'-sulfinylbis- have been published. SEM would be used to visualize the surface topography and morphology of the bulk material, such as crystal habit and particle size distribution.

Transmission Electron Microscopy (TEM) and High-Angle Annular Dark-Field Scanning TEM (HAADF-STEM) for Nanostructure Analysis

There is no information available from transmission electron microscopy or scanning transmission electron microscopy studies of Naphthalene, 2,2'-sulfinylbis-. These techniques would be employed to investigate the internal structure at the nanoscale, including any crystalline defects or nanostructured features, but such analyses have not been documented for this specific compound.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For Naphthalene, 2,2'-sulfinylbis-, XPS analysis would be instrumental in confirming the presence of carbon, oxygen, and sulfur, and importantly, in determining the oxidation state of the sulfur atom, which is characteristic of the sulfinyl group.

The analysis involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of the electrons can be calculated, which is specific to the element and its chemical environment.

For Naphthalene, 2,2'-sulfinylbis-, the expected core level spectra would show peaks corresponding to C 1s, O 1s, and S 2p. The C 1s spectrum is expected to be complex, with the main component corresponding to the aromatic carbon atoms of the naphthalene rings. A smaller, higher binding energy shoulder may be observed for the carbons directly bonded to the sulfur atom due to the electron-withdrawing effect of the sulfinyl group. The O 1s peak would correspond to the oxygen atom in the S=O bond. The S 2p spectrum is particularly informative, as the binding energy is highly sensitive to the oxidation state of sulfur. For a sulfoxide, the S 2p binding energy is expected to be intermediate between that of a sulfide (B99878) (R-S-R) and a sulfone (R-SO₂-R).

Table 1: Expected XPS Binding Energies for Naphthalene, 2,2'-sulfinylbis-

Element Orbital Expected Binding Energy (eV) Inferred Chemical State
Carbon C 1s ~284.8 Aromatic C-C, C-H
Carbon C 1s ~285.5 - 286.5 C-S
Oxygen O 1s ~531.0 - 532.0 S=O

X-ray Absorption Spectroscopy (XAS) Techniques

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and/or electronic structure of matter. It is particularly useful for determining the local environment of a specific element. For Naphthalene, 2,2'-sulfinylbis-, XAS at the sulfur K-edge would provide detailed information about the sulfur atom's environment.

Extended X-ray Absorption Fine Structure (EXAFS) refers to the oscillations on the high-energy side of an absorption edge. These oscillations arise from the scattering of the outgoing photoelectron by neighboring atoms. Analysis of the EXAFS region can provide information about the identity, number, and distance of the atoms immediately surrounding the absorbing atom.

For Naphthalene, 2,2'-sulfinylbis-, sulfur K-edge EXAFS would allow for the precise determination of the S-C and S=O bond lengths. Furthermore, it could provide information on the coordination number of the sulfur atom, confirming that it is bonded to two carbon atoms and one oxygen atom. This data is crucial for building an accurate three-dimensional model of the molecule.

Table 2: Expected Bond Distances from EXAFS for Naphthalene, 2,2'-sulfinylbis-

Atomic Pair Expected Bond Distance (Å)
S-C ~1.80

X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), refers to the features at and just above the absorption edge. The XANES spectrum is sensitive to the oxidation state and the geometry of the absorbing atom's local environment.

The sulfur K-edge XANES spectrum of Naphthalene, 2,2'-sulfinylbis- is expected to be characterized by a prominent "white line" feature. The energy position and intensity of this peak are directly related to the oxidation state of the sulfur atom. For a sulfoxide, this peak is expected at a higher energy than that for a sulfide but at a lower energy than that for a sulfone. The features in the XANES spectrum arise from electronic transitions from the 1s core level to unoccupied molecular orbitals. Specifically, for sulfur in a sulfoxide, the main absorption edge corresponds to the dipole-allowed transition from the S 1s core orbital to unoccupied molecular orbitals with p-character, such as the σ(S-C) and σ(S-O) orbitals. The precise energy and shape of the XANES features provide a detailed fingerprint of the electronic structure of the sulfinyl group.

Advanced Thermal Analysis for Phase Transitions and Stability (Techniques only)

Advanced thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. For Naphthalene, 2,2'-sulfinylbis-, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide valuable insights into its thermal stability and phase behavior.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This technique can be used to identify and quantify thermal transitions such as melting, crystallization, and glass transitions. A DSC thermogram of Naphthalene, 2,2'-sulfinylbis- would be expected to show an endothermic peak corresponding to its melting point. The area under this peak could be used to determine the enthalpy of fusion. The absence of other thermal events prior to melting would suggest the purity of the sample.

Thermogravimetric Analysis (TGA) is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere. TGA is primarily used to determine the thermal stability and composition of materials. A TGA curve for Naphthalene, 2,2'-sulfinylbis- would show the temperature at which the compound begins to decompose. The profile of the mass loss as a function of temperature can provide information about the decomposition mechanism. For a pure, non-solvated compound, a single-step decomposition is often observed. The temperature at which significant mass loss occurs is a key indicator of the compound's thermal stability.

Reactivity and Mechanistic Investigations of Naphthalene, 2,2 Sulfinylbis

Oxidation and Reduction Chemistry of the Sulfinyl Group

The sulfinyl group in Naphthalene (B1677914), 2,2'-sulfinylbis- is a key functional group that dictates a significant portion of its chemical reactivity. It can be readily oxidized to the corresponding sulfone or reduced to the thioether.

The oxidation of the sulfinyl group in diaryl sulfoxides to a sulfonyl group is a common transformation. In the case of Naphthalene, 2,2'-sulfinylbis-, this would lead to the formation of Naphthalene, 2,2'-sulfonylbis-. This oxidation is typically achieved using strong oxidizing agents. A plausible method for this transformation involves the use of hydrogen peroxide (H₂O₂) in acetic acid. This method has been successfully employed for the synthesis of benzyl (B1604629) naphthyl sulfones from their corresponding sulfides, suggesting its applicability to the oxidation of the sulfinyl group in Naphthalene, 2,2'-sulfinylbis-.

The general reaction can be represented as: (C₁₀H₇)₂SO + [O] → (C₁₀H₇)₂SO₂

Common oxidizing agents and their typical reaction conditions for the oxidation of diaryl sulfoxides are summarized in the table below.

Oxidizing AgentTypical ConditionsComments
Hydrogen Peroxide (H₂O₂)Acetic acid, elevated temperatureCommon and effective method.
meta-Chloroperoxybenzoic acid (m-CPBA)Chlorinated solvents (e.g., CH₂Cl₂), room temperatureHighly selective, but can be expensive.
Potassium Permanganate (KMnO₄)Acetone or acetic acid, often requires careful temperature controlStrong oxidant, risk of over-oxidation or side reactions on the aromatic rings.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)Methanol/water, room temperatureA versatile and environmentally friendly oxidizing agent.

The sulfinyl group of Naphthalene, 2,2'-sulfinylbis- can be reduced to the corresponding thioether, Naphthalene, 2,2'-thiobis-. This deoxygenation reaction is a common transformation for sulfoxides and can be achieved using a variety of reducing agents. The choice of reagent can influence the selectivity and reaction conditions.

Common reducing agents for the conversion of sulfoxides to sulfides include:

Sodium Borohydride (NaBH₄): Often used in combination with additives like iodine or metal salts. While NaBH₄ itself is a mild reducing agent, its reactivity can be enhanced to effect the reduction of sulfoxides scispace.comlibretexts.orgresearchgate.netorientjchem.orgscielo.br.

Triphenylphosphine (PPh₃): This reagent is known to deoxygenate sulfoxides, forming triphenylphosphine oxide as a byproduct. The reaction often requires activation, for example, with iodine or an acid catalyst researchgate.netresearchgate.net.

Thionyl Chloride (SOCl₂) / Other Halogenating Agents: These can activate the sulfoxide (B87167) oxygen for subsequent reduction.

A selection of reagent systems for the reduction of sulfoxides to sulfides is presented in the table below.

Reducing SystemTypical ConditionsComments
NaBH₄ / Additive (e.g., I₂)THF, room temperatureAdditive enhances the reducing power of NaBH₄ for sulfoxides.
PPh₃ / I₂Acetonitrile, room temperatureMild conditions, effective for a range of sulfoxides.
SOCl₂ / PPh₃THF, room temperatureCatalytic use of SOCl₂ can be employed.
NaSH·H₂O / HClSolvent-free or aqueousAn environmentally benign method, though may require elevated temperatures for hydrophobic substrates.

While specific catalytic mechanisms for the oxidation and reduction of Naphthalene, 2,2'-sulfinylbis- are not extensively detailed in the literature, general principles from related systems can be applied.

Catalytic Oxidation: The catalytic oxidation of sulfides to sulfoxides and sulfones often involves metal-based catalysts. For instance, vanadium oxide catalysts have been studied for the gas-phase oxidation of dimethyl sulfide (B99878) to dimethyl sulfoxide. The proposed mechanism involves the activation of oxygen by the catalyst, followed by oxygen transfer to the sulfur atom. A similar principle could be applied to the oxidation of Naphthalene, 2,2'-sulfinylbis- in the presence of a suitable catalyst and oxidant.

Catalytic Reduction: The catalytic deoxygenation of sulfoxides can be achieved with various transition metal complexes. For example, a cobalt-catalyzed reduction of aryl sulfones to arenes has been developed, and similar catalytic systems could potentially be adapted for the reduction of diaryl sulfoxides. The mechanism would likely involve the coordination of the sulfoxide to the metal center, followed by a deoxygenation step facilitated by a reducing agent.

Nucleophilic Substitution Reactions at the Sulfur Center

The sulfur atom in Naphthalene, 2,2'-sulfinylbis- is electrophilic and can be attacked by nucleophiles. This can lead to substitution reactions where one of the naphthyl groups is displaced. The reactivity of the sulfur center is influenced by the nature of the nucleophile and the reaction conditions.

Studies on the alkaline hydrolysis of N-diarylsulfoniodimethylsulfoximinium salts to form diaryl sulfoxides suggest that nucleophilic attack at a tricoordinate sulfur atom can proceed through a mechanism involving a sulfurane intermediate tandfonline.comtandfonline.com. A large positive rho (ρ) value of 3.08 in Hammett plots for the hydrolysis of ring-substituted derivatives indicates a significant buildup of negative charge in the transition state, consistent with the formation of a hypervalent sulfur intermediate tandfonline.com.

For Naphthalene, 2,2'-sulfinylbis-, a strong nucleophile (Nu⁻) could attack the sulfur atom, potentially leading to the displacement of a naphthyl anion or a more complex reaction pathway. The feasibility and outcome of such a reaction would depend on the strength of the nucleophile and the stability of the potential leaving group.

Electrophilic Aromatic Substitution on the Naphthalene Rings

The naphthalene rings in Naphthalene, 2,2'-sulfinylbis- are susceptible to electrophilic aromatic substitution. The sulfinyl group (-SO-) is an ortho-, para-directing group in electrophilic aromatic substitution on a benzene (B151609) ring, although it is generally deactivating. This directing effect is attributed to the ability of the sulfur atom to stabilize the intermediate carbocation through resonance.

In the case of naphthalene, electrophilic substitution is generally favored at the α-position (C1 or C8) over the β-position (C2, C3, C6, or C7) due to the greater stability of the resulting carbocation intermediate. For Naphthalene, 2,2'-sulfinylbis-, the sulfinyl group is attached at the 2-position of each naphthalene ring. Therefore, it is expected to direct incoming electrophiles to the ortho and para positions relative to itself. The possible positions for electrophilic attack are C1, C3 (ortho), and C6 (para).

Considering both the inherent reactivity of the naphthalene ring and the directing effect of the sulfinyl group, the likely sites of electrophilic substitution are the C1 and C3 positions. The steric hindrance from the bulky sulfinyl group and the other naphthalene ring might influence the regioselectivity between these two positions.

The table below summarizes the expected major products for common electrophilic aromatic substitution reactions on Naphthalene, 2,2'-sulfinylbis-.

ReactionReagentsExpected Major Product(s)
NitrationHNO₃ / H₂SO₄1-Nitro-2,2'-sulfinylbis(naphthalene) and/or 3-Nitro-2,2'-sulfinylbis(naphthalene)
HalogenationBr₂ / FeBr₃1-Bromo-2,2'-sulfinylbis(naphthalene) and/or 3-Bromo-2,2'-sulfinylbis(naphthalene)
Friedel-Crafts AcylationRCOCl / AlCl₃1-Acyl-2,2'-sulfinylbis(naphthalene) and/or 3-Acyl-2,2'-sulfinylbis(naphthalene)
SulfonationH₂SO₄1-Sulfo-2,2'-sulfinylbis(naphthalene) and/or 3-Sulfo-2,2'-sulfinylbis(naphthalene)

It is important to note that the reaction conditions, such as temperature and solvent, can also influence the product distribution in electrophilic aromatic substitution reactions of naphthalene derivatives.

Computational and Theoretical Modeling of Reaction Pathways

Potential Areas of Computational Investigation:

Electronic Structure Analysis: DFT calculations can be used to determine the geometric and electronic structure of Naphthalene, 2,2'-sulfinylbis- mdpi.com. This includes bond lengths, bond angles, and the distribution of electron density. The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide information about the molecule's reactivity, with the HOMO energy correlating with its ability to donate electrons and the LUMO energy with its ability to accept electrons.

Modeling Reaction Mechanisms: Computational modeling can be used to map the potential energy surfaces of the reactions discussed above. This would involve calculating the structures and energies of reactants, transition states, intermediates, and products. For example, the transition state for the oxidation of the sulfinyl group to a sulfone could be located to understand the activation energy of the process. Similarly, the stability of the carbocation intermediates in electrophilic aromatic substitution can be calculated to predict the regioselectivity of these reactions.

Substituent Effects: Theoretical studies can quantify the electronic effect of the sulfinyl group on the naphthalene rings. This can be done by calculating atomic charges and electrostatic potentials, which can help in understanding the directing effects in electrophilic aromatic substitution.

The table below outlines the types of computational methods and the insights they could provide for the study of Naphthalene, 2,2'-sulfinylbis-.

Computational MethodInformation GainedApplication to Reactivity
Density Functional Theory (DFT)Optimized geometry, electronic energies, HOMO/LUMO energies, atomic chargesPredicting molecular shape, understanding electronic properties, and identifying reactive sites.
Transition State TheoryCalculation of activation energies and reaction ratesElucidating reaction mechanisms and predicting reaction kinetics for oxidation, reduction, and substitution reactions.
Natural Bond Orbital (NBO) AnalysisAnalysis of charge distribution and orbital interactionsUnderstanding the nature of the carbon-sulfur bonds and the electronic effects of the sulfinyl group.

Transition State Analysis

For instance, the thermal racemization of diaryl sulfoxides proceeds through a planar transition state where the sulfur atom is achiral. The energy barrier for this process is influenced by the steric bulk and electronic nature of the aryl groups. For "Naphthalene, 2,2'-sulfinylbis-", the bulky naphthyl groups would be expected to significantly influence the geometry and energy of this transition state.

A hypothetical transition state for a representative reaction of a diaryl sulfoxide is depicted in the table below, illustrating the type of data obtained from such analyses.

Table 1: Hypothetical Transition State Data for the Racemization of a Diaryl Sulfoxide

Parameter Value
Reaction Thermal Racemization
Method DFT (B3LYP/6-31G*)
Activation Energy (ΔG‡) 25-35 kcal/mol
Key Bond Distances (Å) S-O: ~1.55, S-C: ~1.80
Imaginary Frequency -200 to -300 cm⁻¹

Energy Landscape Mapping

The energy landscape of a chemical system provides a comprehensive picture of the relative energies of reactants, intermediates, transition states, and products. Mapping this landscape is essential for predicting the feasibility and selectivity of different reaction pathways. For "Naphthalene, 2,2'-sulfinylbis-", the energy landscape would be complex, with multiple potential minima corresponding to different conformers and isomers.

Studies on the isomerization and dissociation of related sulfoxides have utilized computational methods to map out the potential energy surfaces. nih.gov These maps can reveal the lowest energy pathways for various transformations. For example, in reactions involving electrophilic or nucleophilic attack, the energy landscape can help identify the most likely sites of reaction on the naphthalene rings and the sulfinyl group.

The following interactive table presents a simplified, hypothetical energy landscape for a generic transformation of "Naphthalene, 2,2'-sulfinylbis-".

Table 2: Hypothetical Energy Landscape for a Transformation of Naphthalene, 2,2'-sulfinylbis-

Species Relative Energy (kcal/mol)
Reactant (Ground State) 0
Intermediate 1 +5
Transition State 1 +20
Intermediate 2 -2
Transition State 2 +15
Product -10

Influence of Sulfinyl Chirality on Reaction Selectivity

The sulfinyl group in "Naphthalene, 2,2'-sulfinylbis-" is a stereogenic center, meaning the compound exists as a pair of enantiomers. This chirality can have a profound influence on the selectivity of its reactions, a principle widely exploited in asymmetric synthesis. nih.gov Chiral sulfoxides are known to act as powerful chiral auxiliaries, directing the stereochemical outcome of reactions at nearby functional groups. researchgate.net

In reactions of "Naphthalene, 2,2'-sulfinylbis-", the chiral sulfinyl group can control the facial selectivity of an approaching reagent to the naphthalene rings. This stereocontrol is often rationalized by considering steric hindrance and electronic interactions in the transition state. For example, in the addition of a nucleophile to a derivative of "Naphthalene, 2,2'-sulfinylbis-", the sulfinyl group can block one face of the molecule, leading to the preferential formation of one diastereomer.

The degree of stereoselectivity is often quantified by the diastereomeric excess (de) or enantiomeric excess (ee) of the product. The table below provides hypothetical data on the influence of sulfinyl chirality on a reaction.

Table 3: Hypothetical Influence of Sulfinyl Chirality on Reaction Selectivity

Reactant Stereochemistry Reagent Product Diastereomeric Ratio (A:B) Diastereomeric Excess (de %)
(R)-Naphthalene, 2,2'-sulfinylbis- derivative Nucleophile X 95:5 90
(S)-Naphthalene, 2,2'-sulfinylbis- derivative Nucleophile X 5:95 90
Racemic Naphthalene, 2,2'-sulfinylbis- derivative Nucleophile X 50:50 0

Kinetic and Thermodynamic Studies of Transformations

While specific kinetic and thermodynamic data for "Naphthalene, 2,2'-sulfinylbis-" are scarce in the public domain, studies on related naphthalene derivatives and sulfoxides provide a basis for estimation. For instance, the kinetics of reactions involving naphthalene compounds can be influenced by the aromatic stabilization of the rings. researchgate.net The thermodynamics of sulfoxide reactions are characterized by the strength of the sulfur-oxygen bond and the relative stabilities of the sulfur atom in different oxidation states.

The following table presents hypothetical kinetic and thermodynamic data for a transformation of a diaryl sulfoxide, which could be analogous to "Naphthalene, 2,2'-sulfinylbis-".

Table 4: Hypothetical Kinetic and Thermodynamic Data for a Diaryl Sulfoxide Transformation

Parameter Value
Rate Constant (k) at 298 K 1.5 x 10⁻⁴ s⁻¹
Activation Enthalpy (ΔH‡) 18 kcal/mol
Activation Entropy (ΔS‡) -10 cal/mol·K
Enthalpy of Reaction (ΔH_rxn) -15 kcal/mol
Gibbs Free Energy of Reaction (ΔG_rxn) -12 kcal/mol

Despite a comprehensive search for scientific literature and data, no specific information is available for the chemical compound "Naphthalene, 2,2'-sulfinylbis-". Consequently, it is not possible to generate an article detailing its applications in advanced chemical disciplines as requested.

Extensive searches were conducted to find data related to the synthesis, properties, and applications of "Naphthalene, 2,2'-sulfinylbis-," including its potential role as a chiral auxiliary, in enantioselective transformations, ligand design, high-performance polymers, or organic electronic and optical materials. These searches, encompassing various chemical databases and scientific search engines, did not yield any relevant results for this specific compound.

The lack of available information prevents the creation of a scientifically accurate and informative article that adheres to the provided outline. It is possible that "Naphthalene, 2,2'-sulfinylbis-" is a novel or highly specialized compound with limited or no published research, or the name provided may be incorrect or not in standard use. Without any foundational data, any attempt to generate the requested content would be purely speculative and would not meet the required standards of accuracy and authoritativeness.

Therefore, the requested article on the applications of "Naphthalene, 2,2'-sulfinylbis-" in advanced chemical disciplines cannot be produced.

Applications of Naphthalene, 2,2 Sulfinylbis in Advanced Chemical Disciplines

Materials Science and Polymer Chemistry

Structure-Property Relationships in Advanced Materials

The extended π-systems of the naphthalene (B1677914) rings suggest that materials incorporating this molecule could exhibit interesting photophysical and electronic properties. Naphthalene derivatives are known for their use in organic light-emitting diodes (OLEDs) and organic thin-film transistors due to their inherent fluorescence and charge-transport capabilities. The sulfoxide (B87167) group, being a chiral center, introduces the possibility of creating chiroptical materials. Such materials can interact with circularly polarized light, making them potentially useful in applications like optical sensors and asymmetric catalysis.

The interplay between the bulky naphthyl groups and the polar sulfoxide linker will significantly dictate the solid-state packing of the molecule. This packing arrangement is crucial in determining the bulk properties of a material, such as its thermal stability, mechanical strength, and electronic conductivity. The non-covalent interactions, including π-π stacking of the naphthalene rings and dipole-dipole interactions of the sulfoxide groups, will play a critical role in the self-assembly and final morphology of the material.

Role in Advanced Organic Synthesis

"Naphthalene, 2,2'-sulfinylbis-" and related diaryl sulfoxides serve as versatile building blocks in advanced organic synthesis, offering pathways to complex molecular architectures.

While "Naphthalene, 2,2'-sulfinylbis-" can be a precursor to its direct analogues through modifications of the sulfoxide or the naphthalene rings, its utility extends far beyond this. The sulfoxide group can act as a directing group in electrophilic aromatic substitution reactions, controlling the regioselectivity of further functionalization on the naphthalene rings. Furthermore, the C-S bonds in diaryl sulfoxides can be cleaved under specific conditions, allowing the naphthyl groups to be transferred to other molecules. This makes "Naphthalene, 2,2'-sulfinylbis-" a potential source of naphthyl moieties in the synthesis of complex organic molecules where direct naphthylation is challenging.

One of the key transformations of sulfoxides is their reduction to the corresponding sulfides and oxidation to sulfones. These transformations allow for the modulation of the electronic and steric properties of the molecule, opening up different synthetic possibilities. For instance, the corresponding sulfone, "Naphthalene, 2,2'-sulfonylbis-," would have a different geometry and electronic profile, potentially leading to different reactivity and applications.

TransformationReagent/ConditionProduct ClassPotential Application
Reductione.g., Triflic anhydride, 2,6-lutidineDiaryl sulfide (B99878)Ligand synthesis, materials science
Oxidatione.g., m-CPBADiaryl sulfoneBiologically active molecules, high-performance polymers
Pummerer Rearrangemente.g., Acetic anhydrideα-acyloxy sulfideIntermediate for further functionalization

This table presents potential transformations of diaryl sulfoxides like "Naphthalene, 2,2'-sulfinylbis-" based on known reactivity of the sulfoxide functional group.

A particularly powerful application of diaryl sulfoxides in modern organic synthesis is their participation in desulfinylative cross-coupling reactions. In these reactions, the sulfinyl group acts as a leaving group, enabling the formation of a new carbon-carbon bond. While the direct use of "Naphthalene, 2,2'-sulfinylbis-" in such reactions is not widely reported, the general principle has been established for other diaryl sulfoxides.

In a hypothetical desulfinylative Suzuki-Miyaura coupling, "Naphthalene, 2,2'-sulfinylbis-" could react with a boronic acid in the presence of a palladium catalyst to form a biaryl compound. This would involve the cleavage of a carbon-sulfur bond and the formation of a new carbon-carbon bond. Such a reaction would provide a novel route to unsymmetrical biaryls containing a naphthalene moiety. The development of efficient catalytic systems for the desulfinylation of diaryl sulfoxides is an active area of research.

Coupling PartnersCatalyst SystemProduct TypeSignificance
Diaryl sulfoxide + Arylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), BaseUnsymmetrical biarylAccess to complex scaffolds for medicinal chemistry and materials science
Diaryl sulfoxide + AlkynePd or Ni catalystAryl-alkyneSynthesis of conjugated materials
Diaryl sulfoxide + AminePd or Cu catalystAryl-amineConstruction of key pharmacophores

This table outlines the potential scope of desulfinylative coupling reactions involving diaryl sulfoxides.

Supramolecular Chemistry and Host-Guest Interactions

The rigid and well-defined three-dimensional structure of "Naphthalene, 2,2'-sulfinylbis-" makes it an attractive scaffold for the construction of host molecules and the study of supramolecular assemblies.

The C2-symmetric and chiral nature of "Naphthalene, 2,2'-sulfinylbis-" provides a pre-organized platform for the design of host molecules. The naphthalene walls can create a hydrophobic cavity capable of encapsulating guest molecules through van der Waals interactions and π-π stacking. The sulfoxide group can act as a hydrogen bond acceptor, providing a specific interaction site for guest binding.

By functionalizing the naphthalene rings with additional binding sites, such as hydrogen bond donors or charged groups, it is possible to create highly selective molecular receptors. These receptors could be designed to bind specific guest molecules, such as fullerenes, aromatic compounds, or even biologically relevant molecules. The chirality of the sulfoxide bridge could be exploited for the development of chiral receptors for enantioselective recognition.

Beyond individual host-guest complexes, "Naphthalene, 2,2'-sulfinylbis-" can be used as a building block for the construction of larger, ordered supramolecular assemblies. The directional nature of the interactions involving the sulfoxide group (dipole-dipole and potential hydrogen bonding) and the π-stacking of the naphthalene rings can guide the self-assembly process.

Depending on the substitution pattern and the conditions, "Naphthalene, 2,2'-sulfinylbis-" could potentially form various supramolecular structures, such as dimers, oligomers, or even extended networks. These assemblies could find applications in areas such as crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties, and in the development of new functional materials with controlled porosity or catalytic activity. The study of the formation and properties of such assemblies would provide fundamental insights into the principles of molecular recognition and self-assembly.

Advanced Derivatization and Functionalization Strategies for Naphthalene, 2,2 Sulfinylbis

Site-Selective Functionalization of the Naphthalene (B1677914) Core

The aromatic naphthalene rings are amenable to various substitution reactions, allowing for the precise installation of functional groups. High regioselectivity is often achievable due to the defined substitution patterns of the binaphthyl system. acs.org Direct electrophilic substitution is a primary strategy for modifying the structure of binaphthyl compounds. acs.org

Key strategies for site-selective functionalization include:

Electrophilic Aromatic Substitution : Depending on the reaction conditions, electrophiles can be directed to specific positions on the naphthalene rings, such as the 3-, 4-, 5-, and 6-positions. acs.org For instance, sulfonation of a binaphthyl dialkyl ether with concentrated sulfuric acid leads to substitution at the 6,6'-positions. acs.org Similarly, treatment with tert-butyl chloride in the presence of aluminum chloride can yield the 6,6'-di-tert-butyl derivative. acs.org

Ortho-Lithiation : The presence of directing groups allows for ortho-lithiation, particularly at the 3- and 3,3'-positions. This method has been widely used to introduce a variety of functional groups and modify the steric and electronic environment of catalysts and molecular hosts. acs.org

Transition Metal-Catalyzed C-H Activation : This modern approach has been utilized to functionalize the binaphthyl core at the 3-, 4-, 5-, 6-, and 7-positions with high regioselectivity. acs.org It represents a powerful tool for creating derivatives that are otherwise difficult to access. acs.orgresearchgate.net For example, palladium catalysis has been employed for the enantioselective C-H activation and arylation of related binaphthyl scaffolds. acs.orgresearchgate.net

The introduction of phenylethynyl groups via the Sonogashira reaction is another effective method for extending the π-system of the binaphthyl core, which can be useful in the development of functional materials. chemrxiv.org

Table 1: Summary of Site-Selective Functionalization Reactions on the Binaphthyl Core

Reaction Type Target Position(s) Typical Reagents/Catalysts Purpose/Outcome
Sulfonation 6,6'- Concentrated H₂SO₄ Introduction of sulfonic acid groups
Alkylation (Friedel-Crafts) 6,6'- ᵗBuCl, AlCl₃ Introduction of bulky alkyl groups
Ortho-Lithiation 3,3'- Organolithium reagents (e.g., n-BuLi) Creation of a nucleophilic site for adding various electrophiles
C-H Activation/Arylation 3-, 4-, 5-, 6-, 7- Palladium catalysts (e.g., Pd(OAc)₂) Direct formation of C-C bonds with aryl groups
Sonogashira Coupling 4- or 6- (from halogenated precursors) Pd catalyst, Cu(I) co-catalyst, alkyne Extension of π-conjugation

Chemical Modification of the Sulfinyl Group

The sulfinyl (S=O) group is a key functional moiety that imparts chirality and influences the compound's coordination properties. It can be chemically transformed to alter these characteristics. Chiral sulfinyl compounds, including sulfoxides, are important in asymmetric synthesis as auxiliaries, ligands, and catalysts. acs.orgnih.govnih.gov The primary modifications involve changing the oxidation state of the sulfur atom.

Oxidation to Sulfone : The sulfinyl group can be oxidized to a sulfone (SO₂) using various oxidizing agents. This transformation changes the geometry and electronic properties of the bridge, converting the chiral sulfoxide (B87167) into an achiral sulfone. This can be useful when the chirality of the sulfoxide is no longer needed or to study the electronic effects of the bridge.

Reduction to Sulfide (B99878) : The sulfinyl group can be reduced to a sulfide (thioether). This removes the stereocenter at the sulfur atom and alters the ligand's coordination ability, as sulfides are softer ligands compared to sulfoxides.

Conversion to Other Sulfinyl Derivatives : It is possible to convert one sulfinyl derivative into another, which involves the formation of a new sulfur-carbon or sulfur-heteroatom bond. acs.org This allows for the synthesis of related chiral sulfur compounds like sulfoximines and sulfinamides, which have applications as ligands and pharmacophores. acs.orgnih.govnih.govsemanticscholar.org

Table 2: Potential Chemical Modifications of the Sulfinyl Group

Transformation Initial Group Final Group Effect on Properties
Oxidation Sulfinyl (S=O) Sulfonyl (SO₂) Loss of sulfur chirality; change in electronic properties and coordination geometry.
Reduction Sulfinyl (S=O) Sulfide (S) Loss of sulfur chirality; increased "softness" as a ligand.
Imination Sulfinyl (S=O) Sulfoximine (S(O)=NR) Retention of sulfur chirality; introduction of a nitrogen substituent for further functionalization.

Synthesis of Complex Ligand Architectures

Naphthalene, 2,2'-sulfinylbis- serves as an excellent scaffold for constructing more complex, often multidentate, ligands for transition metal catalysis. researchgate.net The functionalization strategies described in sections 6.1 and 6.2 are enabling steps toward these larger architectures. By introducing additional coordinating groups onto the naphthalene rings, ligands with tailored properties can be synthesized.

For example, a bis-sulfoxide with a binaphthyl backbone has been successfully used as a chiral ligand in rhodium-catalyzed asymmetric 1,4-addition reactions. acs.org The synthesis of new mixed-ligand complexes is a common strategy to develop compounds with specific biological or catalytic activities. ekb.egnih.gov

The process typically involves:

Scaffold Functionalization : Introducing reactive groups (e.g., halogens, boronic esters, or phosphines) at specific positions of the naphthalene core (e.g., 3,3'- or 6,6'-positions).

Coupling Reactions : Using cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira) to attach other ligand fragments, such as pyridines, phosphines, or other aromatic systems. rsc.org

Coordination to Metal Centers : The resulting complex multidentate ligand can then be coordinated to various transition metals to form catalysts for asymmetric synthesis or functional materials. researchgate.net

The combination of the inherent axial chirality of the binaphthyl unit with the central chirality of the sulfinyl group, plus any additional coordinating sites, allows for the creation of sophisticated ligands that can exert precise control over a metal's coordination sphere.

Derivatization for Enhanced Analytical Performance (Techniques only)

Chemical derivatization is the process of modifying a compound to produce a new compound with properties that are better suited for a particular analytical method. sdiarticle4.comspectroscopyonline.com This can improve separation efficiency, enhance detector response, and aid in structural elucidation. spectroscopyonline.com

For techniques like High-Performance Liquid Chromatography (HPLC), derivatization can be performed to alter the analyte's retention characteristics and improve the resolution of enantiomers or closely related derivatives. greyhoundchrom.com

Introduction of Tags : Attaching a chemical tag can change the polarity of the molecule, thereby modifying its retention time in reverse-phase or normal-phase chromatography.

Chiral Derivatization : For the separation of enantiomers, a chiral derivatizing agent can be used to convert the enantiomeric pair into diastereomers. Diastereomers have different physical properties and can be separated on a standard achiral stationary phase.

Enhancing UV/Fluorescence Detection : If functional groups like hydroxyl or amino groups are introduced onto the naphthalene core, they can be reacted with derivatizing agents that contain strong chromophores or fluorophores. sdiarticle4.com This does not inherently improve separation but is often done in conjunction with separation methods to improve detectability and quantification at low concentrations. sdiarticle4.com

Table 3: Derivatization Strategies for Improved Chromatographic Performance

Strategy Purpose Example Reagents
Polarity Modification Alter retention time and improve peak shape. Silylating agents (e.g., TMS) for GC; Acylating agents for LC.
Chiral Derivatization Convert enantiomers into separable diastereomers. Mosher's acid chloride, (R)-(-)-1-(1-Naphthyl)ethyl isocyanate.
UV/Vis Tagging Enhance detection for UV-Visible spectrophotometers. Benzoyl chloride, 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB). sdiarticle4.com
Fluorescence Tagging Greatly enhance sensitivity for fluorescence detectors. Dansyl chloride, 9-fluorenylmethyl chloroformate (Fmoc-Cl). sdiarticle4.com

For mass spectrometry (MS), derivatization can improve volatility for Gas Chromatography-Mass Spectrometry (GC-MS) or enhance ionization efficiency for techniques like Electrospray Ionization (ESI-MS). spectroscopyonline.comqut.edu.au

Increasing Volatility for GC-MS : Polar functional groups (e.g., -OH, -NH₂) that might be added to the naphthalene core can be converted into less polar, more volatile derivatives. Silylation is a common technique for this purpose, replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group. nih.govyoutube.com

Enhancing Ionization Efficiency for LC-MS : Derivatization can be used to introduce a permanently charged group or a group that is easily ionized. This "charge-tagging" strategy can significantly improve the signal intensity in ESI-MS. qut.edu.au

Inducing Characteristic Fragmentation : A derivatizing agent can be chosen that introduces a specific chemical group that fragments in a predictable way during tandem mass spectrometry (MS/MS). This can help in the structural elucidation of unknown derivatives.

Table 4: Derivatization Strategies for Enhanced Spectrometric Performance

Strategy Technique Purpose Example Reagents
Silylation GC-MS Increase volatility and thermal stability of polar derivatives. nih.gov N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Charge-Tagging ESI-MS Improve ionization efficiency and detection sensitivity. Reagents with quaternary ammonium (B1175870) or pyridinium (B92312) groups.
Isotope Labeling MS Introduce a known mass shift for use as an internal standard in quantitative analysis. Deuterated or ¹³C-labeled derivatizing agents.

Computational and Theoretical Studies of Naphthalene, 2,2 Sulfinylbis

Electronic Structure and Bonding Analysis

The electronic structure of Naphthalene (B1677914), 2,2'-sulfinylbis- is fundamental to its reactivity and physical properties. Theoretical calculations can map the electron density distribution, identify molecular orbitals, and quantify the nature of chemical bonds.

Key aspects of electronic structure analysis include:

Molecular Orbital (MO) Theory: This approach describes the delocalized electrons across the naphthalene rings and the sulfinyl bridge. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO gap is a crucial parameter that influences the molecule's electronic transitions and reactivity. For aromatic systems like naphthalene, these orbitals are typically delocalized π-orbitals.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of chemical bonding. It can be used to study the hybridization of atomic orbitals, the nature of the carbon-sulfur and sulfur-oxygen bonds, and the extent of lone pair delocalization from the oxygen and sulfur atoms into the aromatic system. This analysis can reveal important details about hyperconjugation and resonance effects.

Electron Density Distribution: Computational methods can generate detailed maps of electron density, highlighting regions of high and low electron concentration. This is useful for predicting sites susceptible to electrophilic or nucleophilic attack. The electrostatic potential map, in particular, visualizes the charge distribution and is a valuable tool for understanding intermolecular interactions.

Table 7.1: Representative Theoretical Data for Electronic Structure Analysis of Aromatic Sulfoxides

ParameterTypical Calculated Value RangeSignificance
HOMO Energy-5.0 to -7.0 eVElectron-donating ability
LUMO Energy-1.0 to -3.0 eVElectron-accepting ability
HOMO-LUMO Gap2.0 to 4.0 eVElectronic stability and reactivity
NBO Charge on Sulfur+0.5 to +1.5 ePolarity of the sulfinyl group
NBO Charge on Oxygen-0.5 to -1.0 ePolarity of the sulfinyl group

Note: The values in this table are illustrative and based on general knowledge of similar compounds. Specific values for Naphthalene, 2,2'-sulfinylbis- would require dedicated calculations.

Conformational Preferences and Stereochemical Dynamics

The three-dimensional structure of Naphthalene, 2,2'-sulfinylbis- is complex due to the flexible sulfinyl bridge connecting the two bulky naphthalene units. Understanding its conformational landscape is key to explaining its properties.

Potential Energy Surface (PES) Scanning: Theoretical chemists can systematically rotate the bonds connecting the naphthalene rings to the sulfur atom to map out the potential energy surface. This process identifies low-energy conformers (stable structures) and the transition states that connect them. The results can reveal the most likely shapes the molecule will adopt.

Stereochemical Dynamics: The sulfinyl group is chiral, meaning Naphthalene, 2,2'-sulfinylbis- can exist as enantiomers. Computational studies can investigate the energy barrier to inversion of the stereocenter at the sulfur atom. Furthermore, the rotation of the naphthalene rings can lead to different diastereomeric conformations, such as syn and anti arrangements, which will have different energies and properties. The study of hindered rotation in similar 1,8-diheteroarylnaphthalenes has shown that such molecules can have high rotational energy barriers, leading to stable atropisomers that can be isolated at room temperature nih.gov.

Table 7.2: Illustrative Conformational Energy Data

ConformerRelative Energy (kcal/mol)Dihedral Angle (C-S-C-C)
Global Minimum0.0Varies
Local Minimum1.0 - 5.0Varies
Rotational Transition State10.0 - 20.0Varies

Note: This table presents hypothetical data to illustrate the output of a conformational analysis. Actual values would be determined through specific calculations.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods, particularly Density Functional Theory (DFT), can accurately predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus. Comparing calculated spectra with experimental data can confirm the proposed structure and assign specific peaks to individual atoms in the molecule. For naphthalene itself, distinct peaks are observed for the different proton and carbon environments researcher.life.

Vibrational Spectroscopy (Infrared and Raman): Calculations of vibrational frequencies can predict the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C-H stretching, aromatic ring deformations, or S=O stretching. These predictions are invaluable for interpreting experimental spectra and identifying characteristic functional groups. For instance, the S=O stretching frequency in sulfoxides is a prominent feature in their IR spectra.

Table 7.3: Predicted Spectroscopic Data for a Hypothetical Aromatic Sulfoxide (B87167)

Nucleus/VibrationPredicted Chemical Shift (ppm) / Frequency (cm⁻¹)Experimental Correlation
Aromatic Protons7.0 - 8.5Downfield region due to ring currents
Aromatic Carbons120 - 140Typical range for sp² carbons
S=O Stretch1000 - 1100Characteristic sulfoxide absorption
C-S Stretch600 - 800Weaker absorption

Note: These are representative values. The precise chemical shifts and vibrational frequencies are sensitive to the molecule's conformation and electronic environment.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for studying static properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time.

Simulating Molecular Motion: MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how the molecule moves and changes shape at finite temperatures. This can provide insights into conformational flexibility and the pathways of conformational change.

Solvent Effects: MD simulations are particularly useful for studying how the solvent environment affects the molecule's structure and dynamics. By explicitly including solvent molecules in the simulation box, one can obtain a more realistic picture of the molecule's behavior in solution.

Intermolecular Interactions: These simulations can also model how multiple molecules of Naphthalene, 2,2'-sulfinylbis- interact with each other in the condensed phase, providing information on packing and aggregation behavior. While static DFT computations can sometimes poorly reproduce experimental observations for weakly bound systems, Born-Oppenheimer Molecular Dynamics (BOMD) can provide a more accurate description by accounting for the fluxional nature of geometries mdpi.com.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of diaryl sulfoxides, including Naphthalene (B1677914), 2,2'-sulfinylbis-, is a field ripe for innovation. Future research is expected to move beyond traditional methods towards more efficient, selective, and sustainable synthetic strategies.

Key research thrusts will likely include:

Asymmetric Catalysis : The sulfoxide (B87167) group in Naphthalene, 2,2'-sulfinylbis- is a chiral center, making the development of enantioselective synthetic routes a high-priority goal. Research into novel chiral ligands and metal catalysts is crucial. For instance, building on work with Josiphos-type ligands in palladium-catalyzed reactions, which have achieved high enantiomeric excess for other chiral aryl sulfoxides, could be a promising direction.

Photocatalysis and N-Heterocyclic Carbenes (NHCs) : Recent advancements have demonstrated that visible-light photocatalysis in the presence of N-heterocyclic carbenes can facilitate the synthesis of sulfoxides from sulfinic acids via a radical coupling pathway. This approach avoids the direct oxidation of sulfides, offering an alternative and potentially milder route for synthesizing complex molecules like Naphthalene, 2,2'-sulfinylbis-.

Advanced Catalytic Systems : The development of robust and versatile catalysts remains a central theme. Palladium-catalyzed three-component coupling approaches, which have been successful for synthesizing diaryl sulfones using SO2 surrogates like DABSO, could be adapted for sulfoxide synthesis. Exploring novel copper-nanomagnetic catalysts could also offer efficient and recyclable systems for constructing the C-S bonds necessary for the diaryl sulfide (B99878) precursors.

A comparative overview of potential catalytic systems is presented below.

Catalytic ApproachCatalyst/ReagentKey Advantage(s)Potential Application to Naphthalene, 2,2'-sulfinylbis-
Palladium-Catalyzed Coupling Pd(0) with chiral ligands (e.g., Josiphos-type)High enantioselectivity (up to 83% ee reported for other aryl sulfoxides).Direct asymmetric synthesis of specific enantiomers.
Photocatalysis Visible light, N-heterocyclic carbeneAvoids oxidation of sulfide precursors; proceeds via a radical pathway under mild conditions.A "greener" synthetic route with alternative functional group tolerance.
Three-Component Coupling Palladium with XantPhos-type ligands and SO₂ surrogateConvergent synthesis from readily available partners; high novelty in products.Efficient construction of the core diaryl sulfoxide structure.

Advanced Applications in Emerging Technologies (e.g., Optoelectronics, Sensors)

The unique structure of Naphthalene, 2,2'-sulfinylbis-, featuring two large, π-conjugated naphthalene rings, suggests significant potential in materials science, particularly in optoelectronics and sensor technology.

Optoelectronic Materials : Naphthalene-based compounds, especially naphthalene diimides (NDIs), are known for their high electron affinity, thermal stability, and charge carrier mobility, making them excellent candidates for organic electronic applications. Research has demonstrated their use as electron-selective contacts in quantum dot LEDs and as components in organic photovoltaics. Future work could focus on synthesizing polymers or self-assembled monolayers from Naphthalene, 2,2'-sulfinylbis- to investigate its utility as an electron transport layer or in other device components.

Fluorescent Sensors : The naphthalene moiety is a well-established fluorophore. Derivatives have been designed as highly selective and sensitive fluorescent sensors for metal ions, such as Al³⁺, for applications including bioimaging in living cells. The bis-naphthalene structure of the target compound could be functionalized to create selective chemosensors. The chiral sulfoxide bridge could introduce stereoselectivity, enabling the development of sensors capable of distinguishing between chiral analytes.

Emerging TechnologyRelevant Property of Naphthalene DerivativesPotential Role of Naphthalene, 2,2'-sulfinylbis-
Organic LEDs (OLEDs) High electron affinity, charge carrier mobility.Component of the electron transport layer (ETL) or as a host material in the emissive layer.
Organic Photovoltaics (OPVs) Tunable optoelectronic properties, good stability.As a non-fullerene acceptor or as a component in the donor material.
Fluorescent Sensors Strong fluorescence, sensitivity to local environment.A scaffold for selective ion sensors or chiral recognition sensors.

Integration of Artificial Intelligence and Machine Learning in Compound Characterization and Design

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research, from property prediction to the de novo design of novel molecules. Applying these tools to Naphthalene, 2,2'-sulfinylbis- could dramatically accelerate its development.

Property Prediction : Deep learning models can be trained on datasets of known compounds to predict the properties of new molecules. For Naphthalene, 2,2'-sulfinylbis-, AI could predict its optoelectronic characteristics (e.g., HOMO/LUMO levels, absorption spectra), solubility, and thermal stability, guiding experimental efforts toward the most promising applications.

De Novo Design : Generative AI models can design novel chemical structures with desired property profiles. By using Naphthalene, 2,2'-sulfinylbis- as a starting scaffold, these models could suggest modifications—such as adding specific functional groups—to optimize it for a particular application, like a VEGFR-2 inhibitor or a material with a specific band gap. This approach merges structure-based design with data-driven optimization.

Synthesis Planning : AI-powered retrosynthesis tools can propose novel and efficient synthetic routes for complex molecules. Such a tool could analyze the structure of Naphthalene, 2,2'-sulfinylbis- and suggest reaction pathways that are more cost-effective or have higher yields than currently known methods, potentially uncovering non-intuitive strategies.

AI/ML ApplicationTechniqueObjective for Naphthalene, 2,2'-sulfinylbis-
Property Prediction Deep Learning, QSARForecast optoelectronic properties, biological activity profiles, and ADMET characteristics.
Generative Design Autoencoders, Generative Adversarial Networks (GANs)Design new derivatives with optimized properties for specific applications (e.g., improved fluorescence).
Synthesis Planning Retrosynthesis AlgorithmsIdentify novel, high-yield, and cost-effective synthetic pathways.

Interdisciplinary Research with Related Naphthalene Chemistry

The future of research on Naphthalene, 2,2'-sulfinylbis- will benefit greatly from interdisciplinary collaboration, drawing on insights from parallel areas of naphthalene chemistry.

Materials Science : Naphthalene is a crucial precursor for high-performance carbon materials like mesophase pitches. The bis-naphthalene structure could be investigated as a novel precursor or additive in the synthesis of such materials, potentially influencing the molecular stacking and planarity of the resulting polycyclic aromatic hydrocarbons.

Supramolecular Chemistry : The large, planar surfaces of the naphthalene rings are ideal for forming non-covalent interactions, such as π-π stacking. Research could explore the self-assembly of Naphthalene, 2,2'-sulfinylbis- into higher-order structures like liquid crystals, gels, or coordination polymers.

Environmental Chemistry : Naphthalene is a common polycyclic aromatic hydrocarbon (PAH) studied in environmental contexts. Research on the adsorption of naphthalene onto materials like chitosan-graphene oxide composites could inspire the design of systems where Naphthalene, 2,2'-sulfinylbis- is used as a functional monomer to create novel adsorbent materials.

Medicinal Chemistry : Naphthalene is a versatile scaffold in medicinal chemistry, forming the basis for compounds with a wide range of biological activities. While avoiding specific dosage or safety profiles, foundational research could explore the molecule's structure-activity relationship (SAR) as a scaffold for hybrid drugs or as an inhibitor of biological targets like VEGFR-2, where naphthalene-chalcone hybrids have shown promise.

Q & A

Basic Research Questions

Q. What key physicochemical properties of Naphthalene, 2,2'-sulfinylbis- influence its environmental persistence?

  • Methodological Answer: Focus on properties such as solubility, volatility, and degradation kinetics. Environmental monitoring data indicate that partitioning into air, water, and soil depends on its log Kow (octanol-water partition coefficient) and Henry’s Law constant. For example, studies using gas chromatography-mass spectrometry (GC-MS) can quantify its half-life in sediment under aerobic vs. anaerobic conditions . Degradation intermediates, such as salicylic acid and phthalic acid, suggest pathways influenced by microbial activity and redox conditions .

Q. What experimental models are validated for assessing systemic toxicity of Naphthalene, 2,2'-sulfinylbis- in mammals?

  • Methodological Answer: Rodent models (rats/mice) are commonly used, with exposure routes including inhalation, oral gavage, and dermal application. Key endpoints include hepatic, renal, and respiratory effects (e.g., histopathological changes in bronchiolar epithelium). Studies must adhere to inclusion criteria such as dose-response characterization, control groups, and standardized health outcomes (e.g., body weight changes, hematological parameters) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in toxicological data across studies on Naphthalene, 2,2'-sulfinylbis-?

  • Methodological Answer: Conduct a risk-of-bias assessment using tools like Table C-6 (human-controlled exposure) and Table C-7 (animal studies) . Evaluate randomization of administered doses, allocation concealment, and blinding of personnel. For observational studies, assess exposure characterization and outcome completeness. Studies with "Definitely high risk of bias" (e.g., incomplete outcome reporting) should be weighted lower in meta-analyses .

Q. What methodologies are recommended for quantifying low-concentration emissions of Naphthalene, 2,2'-sulfinylbis- in environmental or biological samples?

  • Methodological Answer: Non-invasive techniques like headspace GC-MS allow quantification of volatile emissions from contaminated materials at ambient temperatures (e.g., 17–21°C) . For cellular toxicity, the Sulforhodamine B (SRB) assay provides a sensitive, colorimetric measure of cytotoxicity in adherent cultures, with linear correlation to cell density and protein content .

Q. How should metabolic pathways for Naphthalene, 2,2'-sulfinylbis- degradation be experimentally validated?

  • Methodological Answer: Use aerobic granular sludge systems to identify intermediates like 2,4-dimethylbenzaldehyde and 2,2'-methylenebis(4-methyl-6-tert-butylphenol) via LC-MS/MS. Track mineralization through tricarboxylic acid (TCA) cycle metabolites (e.g., citrate, succinate) and correlate with detoxification efficiency .

Q. What strategies improve confidence in biomonitoring studies of occupational exposure to Naphthalene, 2,2'-sulfinylbis-?

  • Methodological Answer: Combine environmental monitoring (air/water sampling) with biological matrices (urine/blood) to assess metabolites like 1,2-dihydroxynaphthalene. Ensure temporal alignment between exposure events and biomarker collection. Studies with "High Initial Confidence" must report all measured outcomes and avoid attrition bias .

Data Integration and Evidence Synthesis

Q. How can heterogeneous data from in vitro and in vivo studies be integrated to evaluate carcinogenic potential?

  • Methodological Answer: Follow the 8-step framework:

  • Step 1: Define inclusion criteria (e.g., species, exposure routes).
  • Step 5: Apply risk-of-bias ratings (e.g., "Probably low risk" for blinded studies).
  • Step 7: Translate confidence ratings into levels of evidence (e.g., "sufficient" vs. "inadequate").
    Cross-reference outcomes like DNA adduct formation and transcriptional changes (e.g., CYP450 induction) .

Tables for Reference

Table 1. Risk-of-Bias Criteria for Animal Studies

Bias Type Key Question
Selection BiasWas dose allocation randomized and concealed?
Performance BiasWere personnel blinded to study groups?
Detection BiasWas exposure characterization reliable?

Table 2. Confidence Ratings for Toxicological Studies

Confidence Level Criteria Met
High4/4 questions (e.g., complete outcomes, no attrition)
Very Low≤1/4 questions

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